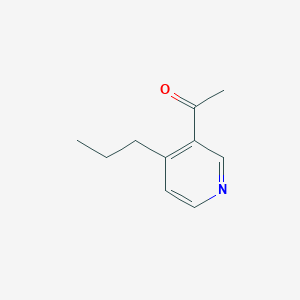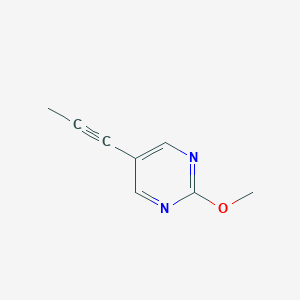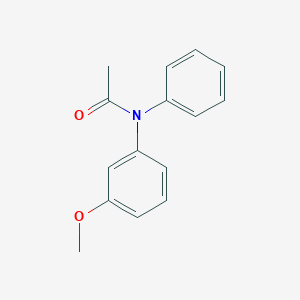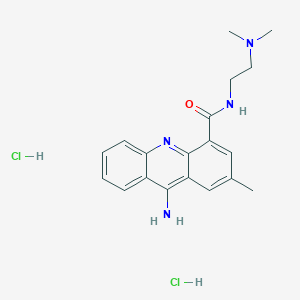
1-(4-Propylpyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Propylpyridin-3-yl)ethanone, also known as PPE, is a chemical compound that belongs to the class of pyridine derivatives. It is a yellowish liquid with a molecular weight of 177.25 g/mol and a boiling point of 242 °C. PPE is widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of 1-(4-Propylpyridin-3-yl)ethanone is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase (AChE) and the modulation of oxidative stress. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which may improve cognitive function.
生化和生理效应
1-(4-Propylpyridin-3-yl)ethanone has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects and inhibition of AChE, 1-(4-Propylpyridin-3-yl)ethanone has been shown to have antioxidant and anti-inflammatory properties. It can also modulate the expression of genes involved in cell proliferation and apoptosis.
实验室实验的优点和局限性
One of the main advantages of 1-(4-Propylpyridin-3-yl)ethanone is its versatility. It can be used in a wide range of scientific research applications, from drug development to environmental monitoring. 1-(4-Propylpyridin-3-yl)ethanone is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers.
However, there are also some limitations to the use of 1-(4-Propylpyridin-3-yl)ethanone in lab experiments. One of the main limitations is its potential toxicity. 1-(4-Propylpyridin-3-yl)ethanone has been shown to be toxic to certain cell types at high concentrations, which may limit its use in some applications. Additionally, 1-(4-Propylpyridin-3-yl)ethanone has a relatively short half-life, which may limit its effectiveness in some experiments.
未来方向
There are many potential future directions for research on 1-(4-Propylpyridin-3-yl)ethanone. One area of research is in the development of 1-(4-Propylpyridin-3-yl)ethanone-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is in the development of 1-(4-Propylpyridin-3-yl)ethanone-based fluorescent probes for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Propylpyridin-3-yl)ethanone and its potential applications in other fields of scientific research.
Conclusion
In conclusion, 1-(4-Propylpyridin-3-yl)ethanone is a versatile chemical compound with a wide range of potential applications in scientific research. Its unique properties and potential applications make it an attractive option for researchers in many different fields. Further research is needed to fully understand the mechanism of action of 1-(4-Propylpyridin-3-yl)ethanone and its potential applications in drug development, environmental monitoring, and other areas of scientific research.
合成方法
The synthesis of 1-(4-Propylpyridin-3-yl)ethanone involves the reaction of 3-acetylpyridine with n-propyl Grignard reagent. The resulting product is then purified using column chromatography. The yield of 1-(4-Propylpyridin-3-yl)ethanone is typically around 60-70%, and the purity can be up to 95%.
科学研究应用
1-(4-Propylpyridin-3-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease. 1-(4-Propylpyridin-3-yl)ethanone has been shown to have neuroprotective effects and can inhibit the formation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease.
1-(4-Propylpyridin-3-yl)ethanone has also been used in the development of fluorescent probes for the detection of metal ions such as copper and iron. These probes have potential applications in environmental monitoring, medical diagnostics, and drug discovery.
属性
CAS 编号 |
108134-82-3 |
|---|---|
产品名称 |
1-(4-Propylpyridin-3-yl)ethanone |
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
1-(4-propylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-4-9-5-6-11-7-10(9)8(2)12/h5-7H,3-4H2,1-2H3 |
InChI 键 |
XGDKYGUSYJOLKG-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=NC=C1)C(=O)C |
规范 SMILES |
CCCC1=C(C=NC=C1)C(=O)C |
同义词 |
Ethanone, 1-(4-propyl-3-pyridinyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)

![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)





![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)
![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)